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Diethyl (hydroxymethyl)phosphonate

Cat. No.: B1293930
CAS No.: 3084-40-0
M. Wt: 168.13 g/mol
InChI Key: RWIGWWBLTJLKMK-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Synthetic and Biological Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, are a cornerstone of modern chemical and biological sciences. taylorandfrancis.com Their diverse applications span from industrial and agricultural uses to medicinal chemistry. taylorandfrancis.com In agriculture, they are crucial components of herbicides, pesticides, and insecticides. taylorandfrancis.comnih.gov In the realm of medicine, these compounds are investigated for their potential as anticancer and antiviral agents, as well as their role in the development of drugs to treat conditions like osteoporosis. wikipedia.orgrsc.org

The biological activity of organophosphorus compounds is often attributed to their ability to interact with enzymes. nih.gov For instance, some organophosphorus compounds act as inhibitors of acetylcholinesterase, an enzyme vital for nerve function, which is the basis for their use as insecticides and nerve agents. nih.govnih.gov The versatility of their chemical structures allows for the fine-tuning of their biological and physical properties, making them a continuing focus of research. taylorandfrancis.com

The Unique Reactivity Profile of Diethyl (hydroxymethyl)phosphonate as a Versatile Synthetic Intermediate

This compound, with the chemical formula HOCH₂P(O)(OC₂H₅)₂, serves as a highly versatile building block in organic synthesis. sigmaaldrich.comchemimpex.com Its reactivity stems from the presence of a hydroxymethyl group attached to the phosphorus atom. chemimpex.com This functional group allows for a variety of chemical transformations, making it an essential starting material for the synthesis of more complex phosphonate (B1237965) derivatives. chemimpex.com

This compound is a key reactant in the synthesis of various biologically active molecules. For example, it is used to create α- and β-dialkoxyphosphoryl isothiocyanates, which have been studied for their antiproliferative properties. chemicalbook.com It is also involved in the synthesis of phosphonates with anti-HIV-1 activity and is used in the study of FBPase inhibition. chemicalbook.com The ability of this compound to participate in reactions like the Mitsunobu reaction further expands its utility in constructing diverse molecular architectures. chemicalbook.comnih.gov

The synthesis of this compound itself is typically achieved through the reaction of diethyl phosphite (B83602) with paraformaldehyde. chemicalbook.comchemicalbook.com This straightforward preparation, combined with its versatile reactivity, makes it a readily accessible and valuable intermediate for chemists.

Historical Context and Evolution of Research on α-Hydroxyphosphonates

The study of α-hydroxyphosphonates, the class of compounds to which this compound belongs, has a rich history. A foundational method for their synthesis is the Pudovik reaction, first reported in the mid-20th century, which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.govmdpi.com This reaction can be catalyzed by various bases. nih.gov

Over the years, research has focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of microwave assistance and solvent-free conditions to carry out the Pudovik reaction. nih.gov More recently, the concept of "ecocatalysis" has been introduced, utilizing biosourced catalysts for the synthesis of α-hydroxyphosphonates. mdpi.com

The functionalization of the hydroxyl group of α-hydroxyphosphonates has also been a significant area of investigation. Reactions such as O-alkylation and O-acylation lead to the formation of α-alkoxy- and α-acyloxyphosphonates, respectively, which are also classes of compounds with potential biological activities. mdpi.comnih.gov The base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates is another important transformation that has been studied. nih.gov This continuous evolution of synthetic methods and reactivity studies underscores the enduring importance of α-hydroxyphosphonates in organic chemistry.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₅H₁₃O₄P sigmaaldrich.comchemicalbook.com
Molecular Weight 168.13 g/mol sigmaaldrich.comchemicalbook.com
Boiling Point 124-126 °C at 3 mmHg sigmaaldrich.comchemicalbook.com
Density 1.14 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index n20/D 1.444 sigmaaldrich.comchemicalbook.com
CAS Number 3084-40-0 sigmaaldrich.comchemicalbook.com

Spectroscopic Data

TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, 6H), 3.91 (dd, 2H), 4.13-4.24 (m, 4H), 4.81-4.86 (m, 1H) chemicalbook.com
¹³C NMR (100 MHz, CDCl₃) δ 16.35 (d), 56.87 (d), 62.51 (d) chemicalbook.com
³¹P NMR (175 MHz, CDCl₃) δ 24.52 chemicalbook.com
HRMS (ESI+) Calculated for C₅H₁₄O₄P [M+H]⁺: 169.0627, Found: 169.0630 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O4P B1293930 Diethyl (hydroxymethyl)phosphonate CAS No. 3084-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O4P/c1-3-8-10(7,5-6)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGWWBLTJLKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062838
Record name Diethyl (hydroxymethyl)phosphonate
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Molecular Weight

168.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P-(hydroxymethyl)-, diethyl ester
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CAS No.

3084-40-0
Record name Diethyl P-(hydroxymethyl)phosphonate
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Record name Diethyl phosphonomethanol
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Record name Phosphonic acid, P-(hydroxymethyl)-, diethyl ester
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Record name Diethyl (hydroxymethyl)phosphonate
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Record name Diethyl (hydroxymethyl)phosphonate
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Record name DIETHYL PHOSPHONOMETHANOL
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Synthetic Methodologies and Reaction Pathways for Diethyl Hydroxymethyl Phosphonate

Established Synthetic Routes to Diethyl (hydroxymethyl)phosphonate

The synthesis of this compound has been approached through several established chemical pathways. These methods have been refined over time to improve yield, purity, and reaction efficiency.

Base-Catalyzed Addition of Dialkyl Phosphites to Formaldehyde (B43269)/Paraformaldehyde

The most prevalent and atom-economical method for synthesizing α-hydroxyphosphonates, including this compound, is the base-catalyzed addition of a dialkyl phosphite (B83602) to a carbonyl compound, a reaction known as the Pudovik reaction. researchgate.netmdpi.com In this specific synthesis, diethyl phosphite reacts with formaldehyde or its polymer, paraformaldehyde, in the presence of a base. chemicalbook.com This reaction is typically exothermic and can be prone to side reactions if not properly controlled. lew.ro

Mechanism and Kinetic Considerations of the Pudovik Reaction

The Pudovik reaction mechanism is initiated by the deprotonation of diethyl phosphite by a base, generating a phosphite anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or another proton source in the reaction mixture, to yield the final product, this compound.

Quantum chemical calculations have shed light on the energetics of this reaction. In the absence of a catalyst, the activation enthalpy is significant. mdpi.com The presence of a base, such as an amine, facilitates the crucial proton transfer from the P-H group of the phosphite to the carbonyl oxygen, thereby lowering the activation barrier. mdpi.com Kinetic studies on related Pudovik reactions have often shown pseudo-first-order kinetics, with the rate-determining step varying depending on the specific substrates and conditions. nih.gov For the addition of dimethyl hydrogen phosphite to N-isopropylbenzalimines, a related reaction, a highly organized four-membered transition state has been proposed. pleiades.online

Optimization of Reaction Conditions: Temperature, Stoichiometry, and Catalyst Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts.

Temperature: The reaction is exothermic, and temperature control is critical. lew.ro One procedure heats an initial mixture to 60°C to initiate the reaction, then maintains this temperature for the duration. chemicalbook.com Another method involves heating to 90°C until the reaction mixture clarifies and begins to reflux, maintaining this temperature for several hours. chemicalbook.com In microfluidic reactor systems, an optimal temperature of 125°C has been identified for a related synthesis. lew.ro

Stoichiometry: The molar ratio of reactants influences reaction completion and selectivity. While a 1:1 molar ratio of diethyl phosphite to paraformaldehyde is stoichiometrically required, a slight excess of the formaldehyde source is sometimes used. chemicalbook.comchemicalbook.com For instance, a molar ratio of 1:1.2 (phosphite to formaldehyde) has been found to be optimal in certain continuous flow syntheses. lew.ro

Catalyst Selection: A variety of bases can catalyze the Pudovik reaction. Common choices include inorganic bases like potassium carbonate and organic amines such as triethylamine (B128534). chemicalbook.comchemicalbook.com The selection and amount of catalyst can impact reaction rate and the formation of side products. For example, in the synthesis of other α-hydroxyphosphonates, catalyst choice has ranged from butyllithium (B86547) to potassium hydrogensulfate. mdpi.com

Role of Amine Catalysts in Enhancing Reaction Efficiency and Product Purity

Amine catalysts, particularly triethylamine (Et₃N), are frequently employed in the synthesis of this compound and other α-hydroxyphosphonates. chemicalbook.comnih.gov Their role is multifaceted and critical for an efficient and clean reaction.

Amines function as base catalysts that promote the initial addition of the phosphite to formaldehyde. mdpi.com Triethylamine, specifically, has been shown to facilitate the proton transfer from the phosphite to the carbonyl compound, a key step in the reaction mechanism. mdpi.com In addition to its catalytic role, triethylamine can also act as an acid scavenger, neutralizing any acidic impurities or byproducts that could lead to decomposition of the desired product. For instance, in the acylation of α-hydroxyphosphonates, triethylamine is used to bind the HCl generated during the reaction. nih.gov

The use of an appropriate amount of amine catalyst is key. While catalytic amounts (e.g., 10 mol%) are often sufficient, the quantity can influence the reaction outcome. mdpi.comchemicalbook.com In some syntheses of related bisphosphonic derivatives, varying the concentration of the amine catalyst, diethylamine, from 5% to 40% dramatically changed the product distribution, shifting from the initial Pudovik adduct to a rearranged phosphonate-phosphate product. nih.gov This highlights the catalyst's crucial role in not just promoting the reaction but also directing its pathway.

Table 1: Comparison of Catalysts in Pudovik-type Reactions
CatalystReactantsConditionsYieldReference
TriethylamineDiethyl phosphite, Paraformaldehyde90°C, 3h96% chemicalbook.com
Potassium CarbonateDiethyl phosphite, Paraformaldehyde60°C, 2h95% chemicalbook.com
TriethylamineDialkyl phosphites, BenzaldehydesReflux in acetone78-99% mdpi.com
Diethylamine (5%)Dimethyl α-oxoethylphosphonate, Dimethyl phosphite0°C, 8hSelective for Pudovik adduct nih.gov
Diethylamine (40%)Dimethyl α-oxoethylphosphonate, Dimethyl phosphite0°C, 8hExclusive formation of rearranged product nih.gov

Alternative Synthetic Protocols Involving Tosyl Chloride

An alternative pathway to derivatives of this compound involves the use of p-toluenesulfonyl chloride (tosyl chloride). This method typically proceeds in a two-step sequence. First, this compound is synthesized via the Pudovik reaction as described previously. In the second step, the hydroxyl group of the intermediate is esterified with tosyl chloride in the presence of a base, such as triethylamine, to yield Diethyl (tosyloxymethyl)phosphonate. chemicalbook.comgoogle.comgoogle.com

This subsequent reaction is crucial for producing key intermediates for further synthesis, such as in the preparation of the antiviral drug Tenofovir (B777). google.com The conditions for this esterification step are carefully controlled, often carried out at temperatures between 45-55°C for several hours to ensure complete reaction. google.com The process involves adding tosyl chloride to a solution of this compound and an acid-binding agent like triethylamine. chemicalbook.comgoogle.com

Modern Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for producing this compound and related compounds.

One significant development is the use of microfluidic reactors. lew.ro This technology offers precise control over reaction parameters such as temperature, mixing, and reaction time. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, which is particularly advantageous for managing the exothermic nature of the Pudovik reaction. This leads to higher yields (>94%), exceptional purity (>99%), and a reduction in byproducts and waste compared to conventional batch reactors. lew.ro

Other modern techniques applied to similar phosphonate (B1237965) syntheses include microwave irradiation and ultrasound assistance, which can dramatically reduce reaction times and, in some cases, improve yields. nih.govresearchgate.net Solvent-free and catalyst-free conditions, often aided by ultrasound, represent a push towards greener chemistry in phosphonate synthesis. mdpi.com Furthermore, the development of novel catalysts, including various nanocatalysts like nano CaO, continues to be an active area of research for improving the efficiency of the Kabachnik–Fields reaction, a related three-component synthesis of α-aminophosphonates. rsc.org

Table 2: Modern Synthetic Approaches
MethodKey FeaturesAdvantagesReference
Microfluidic ReactorPrecise control of temperature and time; enhanced heat/mass transfer.High yield (>94%), high purity (>99%), reduced byproducts, potential for continuous production. lew.ro
Microwave IrradiationRapid heating.Reduced reaction times. However, selectivity can be an issue. nih.govresearchgate.net
Ultrasound AssistanceCavitation enhances mixing and reaction rates.Shorter reaction times, can enable solvent- and catalyst-free reactions. mdpi.com
Phase Transfer CatalysisUsed in aqueous media with an inorganic base.Avoids organic solvents like toluene (B28343), simplifies workup. google.com
Microfluidic Reactor Synthesis for Continuous Production

The use of microfluidic reactors represents a significant advancement in the synthesis of this compound, enabling a continuous and highly controlled production process. lew.ro This technology addresses several drawbacks of conventional batch synthesis, such as strong heat release and the formation of by-products. lew.ro

Microfluidic reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio. lew.ro This allows for precise temperature control, mitigating the risks associated with the highly exothermic reaction between diethyl phosphite and formaldehyde. lew.ro The enhanced control leads to a significant reduction in by-product formation, resulting in a purer product with a low acid number (AN < 0.15 mg KOH/g). lew.ro Consequently, both the yield and purity of this compound are substantially improved, with purities exceeding 99% and yields greater than 94% being achievable. lew.ro

The table below summarizes the comparative advantages of microfluidic synthesis over traditional batch methods.

FeatureMicrofluidic Reactor SynthesisConventional Batch Synthesis
Heat Management Excellent, precise temperature control. lew.roPoor, risk of thermal runaway. lew.ro
By-product Formation Significantly reduced. lew.roHigher levels of by-products. lew.ro
Product Purity High (>99%). lew.roLower, requires extensive purification. lew.ro
Product Yield High (>94%). lew.roGenerally lower. lew.ro
Acid Number (AN) Low (<0.15 mg KOH/g). lew.roHigh. lew.ro

This table provides a comparative overview of synthesis methods based on available research.

A significant advantage of microfluidic reactor technology is its scalability without the typical amplification effects seen in traditional reactors. lew.ro Scaling up production is achieved by "scaling out," which involves the parallel operation of multiple microreactors. uvic.ca This approach maintains the intrinsic advantages of the micro-scale, such as efficient heat and mass transfer, ensuring consistent product quality even at larger production volumes. lew.rouvic.ca This method also offers reduced labor costs, a smaller equipment footprint, and a decrease in wastewater generation, making it a more sustainable option for industrial-scale synthesis. lew.ro

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create more environmentally benign and efficient processes.

Solvent-Free Reaction Conditions

Research has demonstrated the feasibility of synthesizing this compound under solvent-free conditions. chemicalbook.com One method involves heating a mixture of paraformaldehyde and diethyl phosphite with a catalytic amount of triethylamine. chemicalbook.com This approach eliminates the need for organic solvents, which are often hazardous and contribute to waste streams. The absence of a solvent simplifies the work-up procedure and reduces the environmental impact of the synthesis.

Microwave-Assisted and Grinding Methods for Enhanced Atom Economy

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. mdpi.comresearchgate.net In the context of phosphonate synthesis, microwave irradiation can enhance reaction efficiency and can sometimes be performed without a solvent, contributing to the principles of green chemistry. mdpi.com These methods are noted for their high atom economy, energy efficiency, and simple execution. mdpi.comresearchgate.net While specific examples for this compound are part of the broader research into heterocyclic phosphonates, the principles are applicable. Grinding methods, another solvent-free approach, can also be employed to promote reactions in the solid state, further reducing waste.

Strategies for Improving Product Stability and Shelf-Life

The inherent stability of this compound can be a concern, as decomposition can occur, particularly during purification by standard vacuum distillation. orgsyn.org To mitigate this, specific strategies are employed to ensure product integrity and extend its shelf-life.

One effective technique is the use of Kugelrohr distillation for purification. orgsyn.org This apparatus allows for distillation at lower temperatures, which significantly reduces the extent of thermal decomposition and leads to higher yields of the purified product. orgsyn.org For larger-scale operations, wiped-film molecular stills have also been found to improve product yields by minimizing thermal stress on the compound. orgsyn.org

Protecting the hydroxyl group is another common strategy to enhance stability, particularly for subsequent reactions. The hydroxyl group can be converted to an O-tetrahydropyranyl derivative or silylated, for instance, with tert-butylchlorodimethylsilane and imidazole. orgsyn.org Such derivatization protects the reactive hydroxyl functionality, preventing unwanted side reactions and degradation during storage or further synthetic steps. The stability of chemical products is also intrinsically linked to storage conditions. For chemical intermediates like this compound, stringent storage conditions are necessary to maintain their quality and prevent degradation over time. ich.org

Elucidating the Reactivity and Mechanistic Aspects of Diethyl Hydroxymethyl Phosphonate Transformations

Fundamental Reactivity Modes: Nucleophilic and Electrophilic Pathways

The reactivity of diethyl (hydroxymethyl)phosphonate is characterized by its ability to act as both a nucleophile and an electrophile. The lone pair of electrons on the oxygen atom of the hydroxymethyl group allows it to function as a nucleophile, participating in reactions such as O-alkylation and O-acylation. mdpi.com

Conversely, the phosphorus atom in the phosphonate (B1237965) group is electron-deficient and can be susceptible to nucleophilic attack. Furthermore, the molecule can be activated to behave as an electrophile. For instance, activation with triflic anhydride (B1165640) can generate a phosphonium (B103445) ion, which can then undergo substitution reactions. nih.gov This dual reactivity makes DEHMP a valuable building block in organic synthesis.

C-C Bond Formation Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group of DEHMP is a key functional handle for constructing carbon-carbon bonds, a fundamental process in organic synthesis. sigmaaldrich.com This capability is central to the creation of more complex phosphonate derivatives.

Hydroxymethylation and Condensation with Carbonyl Compounds

DEHMP is a precursor for the synthesis of α-hydroxyphosphonates through its reaction with carbonyl compounds. This transformation, a variation of the Pudovik and Abramov reactions, is a cornerstone of organophosphorus chemistry. mdpi.commdpi.com

The addition of the P-H bond of a dialkyl phosphite (B83602) (formed in situ from DEHMP under certain conditions or used as a starting material) across the carbonyl group of an aldehyde or ketone yields an α-hydroxyphosphonate. mdpi.commdpi.com This reaction is highly versatile, allowing for the synthesis of a diverse range of α-hydroxyphosphonates by varying the carbonyl substrate. mdpi.com For example, reactions with aromatic and heterocyclic aldehydes have been shown to produce the corresponding α-hydroxyphosphonates in good yields. researchgate.net

The structural diversification of these products is a key area of research, as it allows for the fine-tuning of their biological and chemical properties. mdpi.comresearchgate.net This has led to the development of α-hydroxyphosphonates with potential applications as herbicides and anticancer agents. frontiersin.org

Table 1: Synthesis of α-Hydroxyphosphonates from Carbonyl Compounds

Carbonyl CompoundCatalystSolventYield (%)Reference
BenzaldehydeTriethylamine (B128534)AcetoneHigh nih.gov
Aromatic AldehydesKHSO₄Solvent-freeHigh researchgate.net
AldehydesEcocatalyst "Eco-MgZnOx"Solvent-freeUp to 92% mdpi.com
Aldehydes and KetonesAluminum Oxide-- mdpi.com

This table is interactive. You can sort and filter the data.

The base-catalyzed addition of a P-H bond to a carbonyl group, known as the Pudovik reaction, is a common method for synthesizing α-hydroxyphosphonates. frontiersin.org The mechanism generally involves the deprotonation of the dialkyl phosphite by the base to form a phosphite anion. This highly nucleophilic species then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is subsequently protonated, typically by the conjugate acid of the base or during workup, to afford the final α-hydroxyphosphonate product. youtube.com

The choice of base is critical and can influence the reaction rate and yield. Various bases have been employed, including triethylamine, potassium phosphate (B84403), and alkali metal compounds. nih.govorganic-chemistry.org Theoretical studies have also been conducted to elucidate the role of the catalyst and the transition states involved in the reaction. mdpi.com

Oxidation Reactions to Ketophosphonates

The hydroxyl group of α-hydroxyphosphonates, which can be derived from this compound, can be oxidized to a carbonyl group, yielding α-ketophosphonates. mdpi.com This transformation is a valuable synthetic route to this important class of compounds, which have applications in medicinal chemistry and as synthetic intermediates. Various oxidizing agents can be employed for this purpose. The oxidation provides a strategic entry point to further functionalize the phosphonate scaffold.

O-Derivatization Reactions

The hydroxyl group of this compound and its α-hydroxyphosphonate derivatives is readily derivatized, offering a pathway to a wide range of functionalized phosphonates. mdpi.com These reactions typically involve the oxygen atom acting as a nucleophile.

Common O-derivatization reactions include O-alkylation and O-acylation. mdpi.com O-acylation, for instance, can be achieved by reacting the α-hydroxyphosphonate with an acyl chloride in the presence of a base like triethylamine to neutralize the liberated HCl. nih.gov This has been used to synthesize a variety of α-acyloxyphosphonates, some of which have shown herbicidal activity. mdpi.comnih.gov The hydroxyl group can also be converted to a better leaving group, such as a mesylate, which can then be displaced by other nucleophiles. researchgate.net A notable example is the protection of the hydroxyl group with dihydropyran to form a tetrahydropyranyl (THP) ether, a common protecting group strategy in organic synthesis. orgsyn.org

Table 2: O-Derivatization Reactions of Hydroxyphosphonates

ReagentReaction TypeProduct ClassReference
Acyl ChloridesO-Acylationα-Acyloxyphosphonates nih.gov
DihydropyranO-ProtectionTetrahydropyranyl ethers orgsyn.org
Methanesulfonyl ChlorideO-Mesylationα-Mesyloxyphosphonates researchgate.net

This table is interactive. You can sort and filter the data.

O-Alkylation Strategies

The hydroxyl group of this compound can be readily alkylated to form ether derivatives. A common strategy involves the reaction with dihydropyran in the presence of an acid catalyst, such as phosphorus oxychloride, to yield diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. orgsyn.org This reaction is typically performed in an ethereal solvent at room temperature. orgsyn.org Another approach to O-alkylation is the silylation of the hydroxyl group using reagents like tert-butylchlorodimethylsilane and imidazole. orgsyn.org These methods protect the hydroxyl group, enabling further transformations at other positions of the molecule.

ReactantReagentCatalystProduct
This compoundDihydropyranPhosphorus oxychlorideDiethyl [(2-tetrahydropyranyloxy)methyl]phosphonate
This compoundtert-ButylchlorodimethylsilaneImidazoleO-silylated this compound

O-Acylation Reactions with Carboxylic Acid Derivatives

The hydroxyl group of α-hydroxyphosphonates, including this compound, can be acylated using various carboxylic acid derivatives such as acyl chlorides and carboxylic acid anhydrides. nih.govmdpi.com These reactions are often carried out in the presence of a base like triethylamine to neutralize the hydrogen chloride byproduct. nih.gov For instance, the acylation of diethyl α-hydroxy-arylmethylphosphonates with acetyl chloride in toluene (B28343) with triethylamine affords the corresponding acetyloxyphosphonates. nih.gov The reactivity in these acylations can be influenced by substituents on the aryl ring, with electron-withdrawing groups sometimes necessitating higher reaction temperatures. nih.gov Microwave-assisted acylations using acetic anhydride have also been reported as a rapid and high-yielding method. nih.gov

Acylating AgentCatalyst/BaseReaction ConditionsProductYield (%)
Acetyl chlorideTriethylamineToluene, 25-60°CDiethyl acetoxy-benzylphosphonate-
Butyryl chlorideTriethylamineTolueneDiethyl butyryloxy-benzylphosphonate69-97
Benzoyl chlorideTriethylamineTolueneDiethyl benzoyloxy-benzylphosphonate69-97
Acetic anhydride-MicrowaveDiethyl acetoxy-benzylphosphonate98

Phosphorylation of the Hydroxymethyl Group with P-Chlorides

The hydroxyl group of α-hydroxyphosphonates can undergo phosphorylation with phosphorus chlorides to form phosphate-phosphonate compounds. nih.govnih.gov This reaction expands the synthetic utility of this compound, leading to molecules with mixed phosphorus functionalities. The transformation involves the reaction of the hydroxyl group with a suitable phosphorylating agent, such as a dialkyl chlorophosphate.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by other nucleophiles, opening pathways to a variety of functionalized phosphonates. nih.gov These substitution reactions are crucial for introducing nitrogen and halogen atoms at the α-position to the phosphonate group.

Conversion to Halogenated Derivatives

The conversion of this compound to its halogenated counterparts, such as halomethylphosphonates, is a key transformation. This can be achieved by treating the corresponding tosylate with a halide source. For example, diethyl (tosyloxymethyl)phosphonate can be prepared and subsequently reacted with a halide to yield the desired halomethylphosphonate.

Formation of α-Aminophosphonates via Amine Reaction

α-Aminophosphonates are an important class of compounds, often synthesized through the Kabachnik-Fields reaction, which involves the condensation of an oxo compound, an amine, and a dialkyl phosphite. nih.govnih.gov Alternatively, α-aminophosphonates can be prepared via the nucleophilic substitution of α-hydroxyphosphonates with primary or secondary amines. mdpi.com This substitution can be facilitated by microwave irradiation in the presence of a solid support like alumina, leading to complete conversion in a short time. mdpi.com The reaction proceeds through the formation of an imine intermediate, which is then attacked by the phosphite. orientjchem.org The basicity of the amine plays a critical role in the reaction mechanism. orientjchem.org

AmineReaction ConditionsProduct
Primary or Secondary AmineMicrowave, Al2O3α-Aminophosphonate

Rearrangement Pathways: Base-Catalyzed Rearrangement to Phosphates

α-Hydroxyphosphonates can undergo a base-catalyzed rearrangement to form phosphates. nih.govmdpi.comresearchgate.net This transformation, known as the phosphonate-phosphate rearrangement, is particularly favorable when the α-carbon bears electron-withdrawing substituents. researchgate.net The mechanism is believed to involve the deprotonation of the hydroxyl group, followed by the migration of the phosphonyl group from carbon to oxygen. This rearrangement proceeds with retention of configuration at the migrating phosphorus center. researchgate.net The driving force for this isomerization is the formation of a more stable P-O-C linkage compared to the P-C bond in the starting material. nih.gov

Hydrolysis of Ester Functions to Phosphonic Acids

The conversion of dialkyl phosphonates, such as this compound, to their corresponding phosphonic acids is a fundamental transformation in organophosphorus chemistry. researchgate.net This hydrolysis of the ester functions can be achieved under both acidic and basic conditions, though acidic hydrolysis is more commonly employed for complete conversion. researchgate.netnih.gov

The most prevalent method for preparing phosphonic acids from dialkyl phosphonates involves heating the ester with a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl) or hydrobromic acid (HBr), at reflux. nih.govd-nb.infobeilstein-journals.org The hydrolysis proceeds in a stepwise manner, with the first ester group being cleaved to form a phosphonic acid monoester intermediate, followed by the hydrolysis of the second ester group to yield the final phosphonic acid. nih.gov

Mechanistically, the acid-catalyzed hydrolysis of phosphonates generally occurs through a nucleophilic substitution (SN2) reaction at the phosphorus center. nih.gov A water molecule acts as the nucleophile, attacking the electrophilic phosphorus atom. In the consecutive two-step hydrolysis, the cleavage of the second P-O-C bond is typically the rate-determining step. nih.gov The stability of the carbocation that could be formed and steric hindrance around the electrophilic carbon atom are key factors governing the reaction pathway. d-nb.info

The reaction conditions, such as the concentration of the acid, temperature, and reaction time, are crucial and are often tailored to the specific substrate. For instance, the hydrolysis of various dialkyl arylphosphonates to their corresponding arylphosphonic acids has been successfully achieved by refluxing with an excess of hydrochloric acid for several hours. nih.gov While effective, these "excessive" conditions are not always optimized. nih.gov Kinetic studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on an aromatic ring can facilitate the reaction, leading to shorter completion times. nih.gov

Below is a table summarizing typical conditions for the acid-catalyzed hydrolysis of various phosphonate esters.

Table 1: Conditions for Acid-Catalyzed Hydrolysis of Phosphonate Esters To view the data, click on the table headers to sort or use the search bar to filter.

Starting PhosphonateReagentConditionsProductReference
Dimethyl methylphosphonate (B1257008)Concentrated HClRefluxMethylphosphonic acid nih.gov
Dialkyl arylphosphonatesConcentrated HCl (6 equiv.)Reflux, 12 hArylphosphonic acids nih.gov
Dimethyl α-hydroxybenzylphosphonateConcentrated HCl (3 equiv.)Reflux, 6.5 hα-Hydroxybenzylphosphonic acid nih.gov
Diphenyl phosphonateConcentrated HCl or HBr-Phosphonic acid d-nb.infobeilstein-journals.org
Alkylphosphonate35% HClRefluxAlkylphosphonic acid d-nb.info

Mechanistic Studies of Radical Reactions with this compound Analogs

The study of radical-mediated reactions of organophosphorus compounds is critical for understanding their degradation pathways. While direct studies on this compound are specific, extensive mechanistic investigations have been performed on its close structural analogs, namely dimethyl methylphosphonate (DMMP) and diethyl methylphosphonate (DEMP). researchgate.net These compounds serve as valuable models for elucidating the fundamental reactivity of the phosphonate functional group towards radicals.

Research into the reactions of hydroxyl radicals (•OH) with DMMP and DEMP has revealed that the primary degradation pathway involves the abstraction of a hydrogen atom (H-abstraction). researchgate.net This process leads to the formation of carbon-centered radicals on the alkyl ester groups. The hydroxyl radical does not appear to react via electron abstraction or addition to the phosphonate group. researchgate.net

The rate constants for the reaction of hydroxyl radicals with these phosphonate analogs have been determined using techniques such as competition kinetics. These studies show that DEMP reacts faster with •OH radicals than DMMP does, which is consistent with the greater number of abstractable hydrogen atoms on the ethyl groups of DEMP. researchgate.net

Once formed, these initial carbon-centered radicals readily react with molecular oxygen. This subsequent reaction leads to the formation of phosphonic acid monoesters as major products. researchgate.net For example, the reaction of the radical derived from DEMP with oxygen yields ethyl methylphosphonate. researchgate.net This highlights that the H-abstraction pathway is a major route for the degradation of these phosphonate esters when initiated by hydroxyl radicals. researchgate.net

The table below presents the experimentally determined rate constants for the reaction of hydroxyl radicals with DMMP and DEMP.

Table 2: Rate Constants for the Reaction of Hydroxyl Radicals with Phosphonate Analogs To view the data, click on the table headers to sort or use the search bar to filter.

Phosphonate AnalogReactantRate Constant (k)TechniqueReference
Dimethyl methylphosphonate (DMMP)•OH(2 ± 1) × 10⁸ M⁻¹ s⁻¹Competition Kinetics researchgate.net
Diethyl methylphosphonate (DEMP)•OH(6 ± 1) × 10⁸ M⁻¹ s⁻¹Competition Kinetics researchgate.net

Derivatization Strategies and Synthesis of Advanced Phosphonate Systems

Synthesis of Functionalized Phosphonates

Diethyl (hydroxymethyl)phosphonate is a valuable intermediate for creating more complex and functionalized phosphonate (B1237965) derivatives. chemimpex.com Its synthesis is typically achieved through the condensation of diethyl phosphite (B83602) with paraformaldehyde, often catalyzed by a base like triethylamine (B128534). nih.govorgsyn.orgchemicalbook.com This reaction is efficient, with yields reported as high as 96%. chemicalbook.com

Once synthesized, the hydroxymethyl group offers a reactive handle for further modifications. For instance, it can be protected, such as with a tetrahydropyranyl (THP) group, to allow for reactions at other parts of a molecule. This protection is accomplished by reacting this compound with dihydropyran. orgsyn.org The resulting diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate is an intermediate useful in Wittig-Horner reactions for the synthesis of enol ethers. orgsyn.org

The hydroxyl group can also be converted into a better leaving group, such as a tosylate, or replaced with other functional groups, paving the way for the synthesis of a diverse array of phosphonate analogs. This versatility makes it a key starting material in the development of new compounds for various applications, including pharmaceuticals and materials science. chemimpex.com

Development of this compound-Based Prodrugs

A significant application of phosphonate chemistry is in the development of prodrugs, particularly for antiviral therapies. Nucleoside analogs often require phosphorylation to become active, a step that can be inefficient in cells. Phosphonate prodrugs are designed to bypass this initial phosphorylation step, improving the drug's ability to cross cell membranes and reach its target. nih.govresearchgate.net

The core challenge in using nucleoside analogs as therapeutic agents is their conversion into the active triphosphate form within the cell. To overcome the often-inefficient first phosphorylation step, prodrug strategies are employed. These strategies involve masking the charged phosphonate group with biolabile moieties, which are cleaved inside the cell to release the active drug. acs.org

This compound and its analogs are crucial in synthesizing these prodrugs. For example, phosphonomethoxy derivatives of potent nucleosides like d4T and ddC have been prepared through the electrophilic addition of dimethyl hydroxymethyl phosphonate to a furanoid glycal. acs.org After a series of steps including deprotection and hydrogenation, the resulting phosphonic acid is converted into a bis(pivaloyloxymethyl) (POM) or bis(isopropyloxycarbonyloxymethyl) (POC) prodrug. nih.govacs.org These lipophilic masking groups enhance cell permeability.

Adefovir (B194249) Dipivoxil: This antiviral drug, used to treat hepatitis B, is a prime example of a phosphonate prodrug. nih.govchemicalbook.com Adefovir dipivoxil is the bis(POM) prodrug of adefovir [PMEA, 9-[2-(phosphonomethoxy)ethyl]adenine]. nih.govmedkoo.com One synthetic route to adefovir directly utilizes this compound. This method involves the reaction of a 9-(2-iodoethyl)adenine derivative with this compound. nih.gov The final step to create the prodrug involves esterification of adefovir with chloromethyl pivalate. nih.gov An improved synthesis of adefovir has been developed to avoid problematic reagents and improve yields, highlighting the ongoing importance of optimizing these synthetic routes. nih.gov

Tenofovir (B777) Precursors: Tenofovir is another critical acyclic nucleoside phosphonate used in antiretroviral therapy. frontiersin.orgnih.gov Its synthesis often involves the reaction of 9-[2-(R)-hydroxypropyl)adenine (HPA) with diethyl-p-toluenesulfonyloxymethyl phosphonate. google.com This key phosphonate reagent is itself prepared from this compound by converting the hydroxyl group to a tosylate. The subsequent reaction with HPA, followed by dealkylation of the phosphonate esters using reagents like bromotrimethylsilane, yields tenofovir. google.comresearchgate.net The active drug is often administered as a prodrug, tenofovir disoproxil fumarate (B1241708) (TDF), which is the bis(POC) ester. frontiersin.org

ProdrugActive CompoundSynthetic Precursor Involving (HOCH₂)P(O)(OEt)₂
Adefovir DipivoxilAdefovirThis compound
Tenofovir DisoproxilTenofovirDiethyl-p-toluenesulfonyloxymethyl phosphonate

Exploration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. The Kabachnik-Fields reaction, a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite, is a classic method for synthesizing α-aminophosphonates. nih.gov

A variation of this is the reaction between amines, triethyl orthoformate, and diethyl phosphite to produce N-substituted aminomethylenebisphosphonates. nih.gov This reaction is noted to be complex and sensitive to conditions, sometimes yielding aminophosphonates instead of the expected bisphosphonates. nih.gov

While direct participation of this compound in these specific MCRs is not prominently documented, its structure suggests potential for novel MCRs. The hydroxyl group could be pre-functionalized or participate directly in the reaction, potentially leading to the synthesis of unique and complex phosphonate structures. The exploration of this compound as a component in MCRs represents a promising area for developing new synthetic methodologies and novel phosphonate-containing molecules.

Synthesis and Properties of Distinct this compound Derivatives for Comparative Research

To understand structure-activity relationships and to develop new reagents, various derivatives of this compound are synthesized for comparative studies. These derivatives often feature modifications at the hydroxymethyl position.

The synthesis of halogenated phosphonates is a key step toward further functionalization. Diethyl (bromomethyl)phosphonate can be synthesized and serves as a precursor to other derivatives. sigmaaldrich.combldpharm.com While a direct one-step synthesis from this compound is not detailed, a logical route would involve the bromination of the hydroxyl group using a suitable brominating agent.

Once diethyl (bromomethyl)phosphonate is obtained, it can react with various nucleophiles. For the synthesis of diethyl [(N-acylamino)bromomethyl]phosphonates, a potential pathway involves the reaction of the brominated intermediate with an N-acylamide. The reactivity of the resulting compound would be influenced by both the phosphonate group and the N-acylamino moiety, making it a target for studying reaction mechanisms and as a building block for more complex molecules, potentially with biological activity.

Diethyl (Cyanomethyl)phosphonate: Structural and Reactivity Differences

Diethyl (cyanomethyl)phosphonate is an organophosphorus compound where the hydroxyl group of this compound is replaced by a nitrile (cyano) group. This substitution significantly alters the molecule's electronic properties and reactivity.

Structural and Physical Properties

Structurally, the presence of the electron-withdrawing cyano group on the α-carbon (the carbon adjacent to the phosphorus atom) is the key feature of this molecule. It is typically a colorless to pale yellow liquid soluble in organic solvents like chloroform (B151607), tetrahydrofuran, and ethyl acetate, and is also miscible with water. nih.gov

Interactive Data Table: Properties of Diethyl (Cyanomethyl)phosphonate

Property Value Reference
Molecular Formula C₆H₁₂NO₃P nih.gov
Molecular Weight 177.14 g/mol nih.gov
Appearance Colorless to pale yellow liquid acs.org
Boiling Point 101-102 °C at 0.4 mm Hg nih.gov
Density 1.095 g/mL at 25 °C nih.gov

| Refractive Index (n²⁰/D) | 1.434 | nih.gov |

Synthesis and Reactivity

The synthesis of diethyl (cyanomethyl)phosphonate is commonly achieved through the Michaelis-Arbuzov reaction. A general method involves the reaction of triethyl phosphite with chloroacetonitrile (B46850). nih.gov The triethyl phosphite is heated, and chloroacetonitrile is added slowly, leading to the formation of the phosphonate and chloroethane (B1197429) as a byproduct. nih.gov

The reactivity of diethyl (cyanomethyl)phosphonate is dominated by the activated methylene (B1212753) group adjacent to both the phosphonate and the cyano moieties. It is a well-established reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. nih.govenamine.net This makes it a valuable tool for carbon-carbon bond formation. acs.org Beyond the HWE reaction, it is used in:

The synthesis of cyano-substituted cyclopropanes and aziridines through reactions with epoxides and nitrones, respectively. nih.gov

The preparation of α-arylated alkanenitriles via copper-catalyzed reactions with aryl iodides. nih.gov

Normal prenylation via an SN2 type reaction, with the resulting product being useful in subsequent HWE reactions for the synthesis of complex indole (B1671886) alkaloids. acs.org

Diethyl [(3-Bromophenyl)difluoromethyl]phosphonate: Synthesis and Impact of Fluorine and Aromatic Substitution

This derivative introduces three key modifications to the basic phosphonate structure: a phenyl ring, a bromine substituent on that ring, and two fluorine atoms on the α-carbon.

Synthesis

The synthesis of aryl difluoromethyl phosphonates often utilizes reagents like diethyl (bromodifluoromethyl)phosphonate as a difluorocarbene precursor. organic-chemistry.org While a specific synthesis for the (3-bromophenyl) derivative is not detailed, a general approach involves the generation of a difluorocarbene, which then reacts with a suitable aromatic substrate. organic-chemistry.orgnih.gov An alternative method for creating P-C bonds is the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. nih.gov

Impact of Fluorine Substitution

The introduction of two fluorine atoms onto the α-carbon has profound electronic effects. Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly influences the molecule's properties. nih.govjk-sci.com

Electronic Mimicry: The CF₂ group can act as a bioisostere for an oxygen atom, allowing difluoromethylphosphonates to mimic the second dissociation constant (pKa₂) of phosphates more closely than their non-fluorinated counterparts. nih.gov

Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of the molecule, which can affect its solubility and transport properties. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, often leading to increased metabolic stability of the compound. nih.gov

Impact of Aromatic and Bromo Substitution

The presence of the 3-bromophenyl group introduces both steric bulk and specific electronic features.

Aromatic System: The phenyl ring provides a rigid scaffold and introduces π-system interactions. Fluorination can weaken the aromatic character of the ring system. nih.gov

Long-Chain Alkyl Phosphonate Derivatives (e.g., Diethyl Hexadecylphosphonate)

This class of derivatives involves the attachment of a long aliphatic chain, such as a hexadecyl (C₁₆H₃₃) group, to the phosphorus atom. These molecules possess amphiphilic properties, with a polar phosphonate head and a long, non-polar hydrocarbon tail.

Synthesis

The primary method for synthesizing dialkyl alkylphosphonates, including long-chain variants, is the Michaelis-Arbuzov reaction. organic-chemistry.orglookchem.comwikipedia.org This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.org For example, dimethyl hexadecylphosphonate can be synthesized by reacting methyl phosphite with 1-iodohexadecane (B47652). acs.org

The key characteristics of the Michaelis-Arbuzov reaction are:

It forms a stable phosphorus-carbon (P-C) bond. wikipedia.org

The reactivity of the alkyl halide is crucial, with primary halides like 1-iodohexadecane reacting more readily than secondary or tertiary halides. The general reactivity order is R-I > R-Br > R-Cl. lookchem.com

The reaction mechanism proceeds via an initial SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final pentavalent phosphonate. lookchem.comwikipedia.org

Properties and Research Findings

The defining feature of long-chain alkyl phosphonates is their amphiphilicity, which imparts surfactant-like properties. organic-chemistry.org

Surface Activity: Like other surfactants, they can reduce the surface tension of water and are used as chelating agents to bind metal ions, preventing the formation of scale in industrial water systems and detergents. organic-chemistry.orgchem-station.com

Polymer Properties: When incorporated into polymers, such as poly(alkyl phosphonate)s, the length of the alkyl side chain influences the material's macroscopic properties. It can affect water solubility and the kinetics of hydrolysis, allowing for the tailoring of degradation rates for biomedical applications. acs.org

Self-Assembly: Long-chain phosphonic acids are known to form self-assembled monolayers on various surfaces, a property driven by the interaction of the phosphonic acid headgroup with the substrate and the van der Waals forces between the long alkyl tails. orgsyn.org

α-Hydroxyphosphonate Analogs with Varied Substituents

α-Hydroxyphosphonates are a significant class of compounds that are structurally analogous to α-hydroxy carboxylic acids. They are versatile intermediates for synthesizing other phosphonate derivatives. enamine.netchem-station.com

Synthesis

The most common method for synthesizing α-hydroxyphosphonates is the Pudovik reaction (also known as the Abramov reaction), which involves the addition of a dialkyl phosphite to an aldehyde or ketone. nih.govlookchem.com The reaction is typically base-catalyzed. nih.gov Green chemistry approaches have been developed that utilize minimal solvent. nih.gov

Impact of Varied Substituents

The nature of the substituents on the starting aldehyde or ketone has a significant impact on the reaction and the properties of the resulting α-hydroxyphosphonate.

Electronic Effects: When using substituted aromatic aldehydes, the presence of electron-withdrawing groups (like a nitro group) on the aromatic ring tends to promote the reaction and increase yields. Conversely, electron-donating groups (such as alkyl or alkoxy groups) can slow the reaction and result in lower yields.

Steric Hindrance: The reaction of dialkyl phosphites with sterically hindered ketones, such as acetophenones, can also be used to generate more complex α-hydroxyphosphonates.

Reactivity and Further Derivatization

The hydroxyl group of α-hydroxyphosphonates is a reactive site for further modification. enamine.netchem-station.com

O-Acylation and O-Alkylation: The hydroxy group can be readily acylated with acyl chlorides or alkylated to form α-acyloxy- or α-alkoxyphosphonates, respectively. nih.govchem-station.com

Substitution: The hydroxyl group can be replaced by other functionalities. For instance, reaction with primary or secondary amines can yield α-aminophosphonates. chem-station.com

Hydrolysis: The phosphonate ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding α-hydroxyphosphonic acids. enamine.netnih.gov

Interactive Data Table: Effect of Aromatic Substituents on α-Hydroxyphosphonate Synthesis

Substituent Type on Aldehyde Effect on Reaction Reference
**Electron-Withdrawing (e.g., -NO₂) ** Promotes reaction, higher yields

| Electron-Donating (e.g., -CH₃, -OCH₃) | Slower reaction, lower yields | |

Triazine-Phosphonate Hybrid Molecules

Triazine-phosphonate hybrids are complex molecules that incorporate a nitrogen-rich 1,3,5-triazine (B166579) core functionalized with phosphonate groups. These compounds are of interest for applications in materials science, particularly as flame retardants. wikipedia.org

Synthesis

A common synthetic strategy involves a two-step process:

Michaelis-Arbuzov Reaction: Cyanuric chloride (a trimer of cyanogen (B1215507) chloride, C₃N₃Cl₃) is reacted with an excess of triethyl phosphite. This reaction substitutes the chlorine atoms with diethyl phosphonate groups, yielding a 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine intermediate (often abbreviated as HEPT). wikipedia.org

Nucleophilic Substitution: The phosphonate groups are strongly electron-withdrawing. This characteristic activates the triazine ring for subsequent nucleophilic substitution reactions. This allows for the derivatization of the intermediate with other functional molecules, such as bi-functional amines, to create larger, bridged hybrid structures. wikipedia.org

Asymmetrically substituted s-triazine phosphonates can also be prepared in a one-step synthesis, which offers a more cost-effective route to mixtures of these compounds with tunable properties. acs.org

Research Findings

Structural Characterization: The molecular structures of these complex hybrids are typically confirmed using NMR spectroscopy (¹H, ¹³C, and ³¹P) and elemental analysis. wikipedia.orgacs.org In symmetrically substituted triazine phosphonates, the carbon atoms of the triazine ring coupled to phosphorus show a characteristic doublet of triplets in the ¹³C NMR spectrum. acs.org

Flame Retardant Properties: The combination of phosphorus and nitrogen in a single molecule creates a synergistic effect for flame retardancy. wikipedia.org These molecules can act in both the condensed phase (by promoting the formation of a protective phosphorus- and nitrogen-enriched char) and the gas phase (by releasing species like PO• radicals that inhibit combustion reactions). wikipedia.org

Reactivity: The electron-withdrawing nature of the phosphonate groups is a key feature, making the triazine ring susceptible to nucleophilic attack, which is the basis for creating more complex, bridged, or asymmetrically substituted systems. wikipedia.org

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of diethyl (hydroxymethyl)phosphonate, offering precise insights into the proton, carbon, and phosphorus environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in this compound. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for each unique proton environment.

A study reported the following ¹H NMR data for this compound, recorded at 400 MHz in CDCl₃:

A triplet at approximately 1.34 ppm is assigned to the six protons of the two methyl (CH₃) groups in the ethyl esters. The triplet splitting pattern arises from coupling to the adjacent methylene (B1212753) (CH₂) protons, with a coupling constant (J) of about 7.1 Hz. rsc.org

A doublet at 3.91 ppm corresponds to the two protons of the hydroxymethyl (P-CH₂-OH) group. This signal is split into a doublet by the phosphorus-31 nucleus, exhibiting a P-H coupling constant (J(P-H)) of 5.9 Hz. rsc.org

A multiplet observed at 4.17 ppm is attributed to the four protons of the two methylene (O-CH₂) groups of the ethyl esters. rsc.org This complexity arises from coupling to both the neighboring methyl protons and the phosphorus nucleus.

A singlet at 4.5 ppm represents the single proton of the hydroxyl (OH) group. rsc.org The chemical shift of this peak can be variable and is often broad, depending on factors like concentration and solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
1.34 Triplet (t) 6H 7.1 -OCH₂CH₃
3.91 Doublet (d) 2H J(P-H) = 5.9 P-CH₂ -OH
4.17 Multiplet (m) 4H 7.4 -OCH₂ CH₃
4.50 Singlet (s) 1H - -OH

Source: The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected, with their chemical shifts influenced by the electronegativity of adjacent atoms (oxygen and phosphorus) and coupling to the phosphorus nucleus.

Based on data from analogous α-hydroxyphosphonates and related diethyl phosphonate (B1237965) esters, the expected chemical shifts are:

A signal for the methyl carbons (CH₃ ) of the ethyl groups, typically found in the upfield region around 16.0 ppm . This peak appears as a doublet due to coupling with the phosphorus atom (³J(P-C)). epa.gov

A signal corresponding to the methylene carbons (-OCH₂ ) of the ethyl groups. This signal is expected near 62.9 ppm and also appears as a doublet due to two-bond coupling with phosphorus (²J(P-C)). epa.gov

A signal for the hydroxymethyl carbon (P-CH₂-OH ), which is directly bonded to the phosphorus atom. This carbon is significantly deshielded and exhibits a large one-bond coupling constant (¹J(P-C)). For similar α-hydroxyphosphonates, this signal appears around 70.3 ppm with a ¹J(P-C) of approximately 157.0 Hz. epa.gov

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Assignment Expected Chemical Shift (δ) ppm (approx.) Expected Multiplicity (P-C Coupling)
-OCH₂C H₃ 16.0 Doublet
-OC H₂CH₃ 62.9 Doublet
P-C H₂-OH 70.3 Doublet

Note: Data are based on values reported for analogous α-hydroxyphosphonate structures. epa.gov

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds, providing a direct window into the chemical environment of the phosphorus atom. The ³¹P NMR spectrum of this compound shows a single resonance, confirming the presence of a single phosphorus species.

Two-Dimensional NMR Techniques for Complex Architectures

For more complex molecules derived from or incorporating the this compound moiety, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would be used to confirm the connectivity within the ethyl groups by showing a cross-peak between the methyl protons (~1.34 ppm) and the methylene protons (~4.17 ppm), confirming their J-coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the proton signals to their respective carbon signals: the signal at 1.34 ppm to the methyl carbon, the signal at 4.17 ppm to the O-methylene carbon, and the crucial P-CH₂ proton signal at 3.91 ppm to the P-CH₂ carbon. sdsu.edu This is particularly useful for assigning carbons in more crowded spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular framework. columbia.edu Key correlations for this structure would include a cross-peak between the O-CH₂ protons (~4.17 ppm) and the phosphorus atom (in a ¹H-³¹P HMBC) and between the P-CH₂ protons (~3.91 ppm) and the phosphorus atom. In a ¹H-¹³C HMBC, correlations would be seen from the methyl protons to the O-methylene carbon and from the O-methylene protons to the methyl carbon, confirming the ethyl ester structure. youtube.comyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FTIR, are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound provides clear evidence for its key functional groups. The gas-phase IR spectrum available from the NIST Chemistry WebBook shows several characteristic absorption bands. nist.gov

O-H Stretch: A strong, broad absorption band is observed in the region of 3600-3200 cm⁻¹ , which is characteristic of the hydroxyl (-OH) group's stretching vibration.

C-H Stretch: Absorptions corresponding to the stretching vibrations of the alkyl C-H bonds in the ethyl and methylene groups appear in the region of 3000-2850 cm⁻¹ .

P=O Stretch (Phosphoryl Group): A very strong and sharp absorption band, characteristic of the P=O double bond, is prominent in the spectrum. This is one of the most diagnostic peaks for phosphonates and typically appears around 1250-1230 cm⁻¹ .

P-O-C Stretch: Strong absorption bands associated with the stretching vibrations of the P-O-C (ester) linkages are found in the fingerprint region, typically around 1050-1020 cm⁻¹ .

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) (approx.) Intensity Vibrational Mode Functional Group
3600-3200 Strong, Broad O-H Stretch Hydroxyl (-OH)
3000-2850 Medium-Strong C-H Stretch Alkyl (CH₂, CH₃)
1250-1230 Very Strong P=O Stretch Phosphoryl
1050-1020 Strong P-O-C Stretch Phosphonate Ester

Source: Analysis based on NIST Gas-Phase IR Spectrum. nist.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Deuterated chloroform (CDCl₃)
Diethyl phosphite (B83602)
Diethyl (hydroxyl)(phenyl)methylphosphonate

FT-Raman Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a spectral fingerprint that is unique to its structure. researchgate.nethoriba.com It serves as a valuable complement to infrared (IR) spectroscopy. While no specific FT-Raman spectrum for this compound is available in the reviewed literature, the expected characteristic bands can be inferred from the known functional groups within its structure. Raman spectroscopy is particularly adept at detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak in IR spectra. horiba.com

Key vibrational modes expected in the FT-Raman spectrum of this compound would include:

P=O Stretching: A strong, characteristic band for the phosphonyl group.

P-O-C Stretching: Symmetric and asymmetric vibrations of the phosphoester linkages.

C-O Stretching: Vibrations associated with the ethoxy and hydroxymethyl groups.

C-H Stretching and Bending: Numerous bands corresponding to the ethyl and methyl groups.

O-H Stretching: A band related to the hydroxyl group, which can provide information on hydrogen bonding.

These vibrational data are crucial for confirming the molecular structure and can be used for reaction monitoring, such as observing the formation of the P-C bond or the introduction of the hydroxymethyl group during synthesis.

Table 1: Expected Characteristic Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
P=O Stretching 1250 - 1300
P-O-C Symmetric/Asymmetric Stretching 700 - 850
C-O Stretching 1000 - 1100
C-H (Aliphatic) Stretching 2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₅H₁₃O₄P), the monoisotopic mass is 168.055146 g/mol . nist.govepa.gov Electron ionization (EI) is a common method used for this compound, and the resulting mass spectrum provides a distinct fragmentation pattern. nist.gov

Upon ionization, the molecular ion [M]⁺ at m/z 168 would be observed. The subsequent fragmentation is predictable and provides structural confirmation. Key fragmentation pathways for phosphonates often involve the cleavage of the ester groups and bonds adjacent to the phosphorus atom. nih.gov

Common Fragmentation Patterns:

Loss of an ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z 123.

Loss of an ethylene (B1197577) molecule (-C₂H₄) from an ethoxy group: This is a common rearrangement, leading to a fragment at m/z 140.

Cleavage of the C-P bond: Loss of the hydroxymethyl radical (•CH₂OH) would yield a fragment at m/z 137.

Analysis of these fragments allows for the unambiguous identification of the compound and confirmation of its constituent parts.

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

m/z Value Identity
168 [M]⁺ (Molecular Ion)
140 [M - C₂H₄]⁺
137 [M - CH₂OH]⁺
123 [M - OC₂H₅]⁺

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. excillum.comdoitpoms.ac.ukrsc.org This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.

While a single crystal structure for this compound itself is not available in the surveyed literature, data from closely related compounds, such as Diethyl [hydroxy(phenyl)methyl]phosphonate, illustrate the power of the technique. researchgate.net For this related molecule, XRD analysis revealed a monoclinic crystal system and detailed how the molecules are linked into chains via O-H···O hydrogen bonds between the hydroxyl group and a phosphonate oxygen atom. researchgate.net

A hypothetical XRD study on a suitable crystal of this compound would similarly be expected to reveal:

The precise geometry around the tetrahedral phosphorus center.

The conformation of the ethyl ester groups.

The crystal packing arrangement, likely dominated by hydrogen bonding involving the hydroxymethyl group, which would significantly influence the material's bulk properties.

Table 3: Crystallographic Data for the Related Compound: Diethyl [hydroxy(phenyl)methyl]phosphonate researchgate.net

Parameter Value
Chemical Formula C₁₁H₁₇O₄P
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.2361
b (Å) 8.0719
c (Å) 17.4599
β (°) 95.096

Surface Characterization Techniques for Adsorption and Film Formation Studies

The interaction of this compound with surfaces is critical for applications such as surface modification and as a precursor for film deposition. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for studying the resulting surface morphology.

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface topography. youtube.comnih.gov By scanning the surface with a focused beam of electrons, it provides information on surface texture, porosity, and the distribution of materials. longdom.org In the context of this compound, SEM could be used to:

Visualize the morphology of films or coatings derived from the compound.

Assess the uniformity and coverage of an adsorbed layer on a substrate.

Observe changes in surface texture after the compound has been used to treat a material. youtube.com

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile. mdpi.com An AFM can image surfaces with nanometer-scale resolution, making it ideal for characterizing thin films and adsorbed molecular layers. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid, allowing for the study of samples under various conditions. mdpi.com

For films formed from this compound, AFM analysis would be employed to:

Quantify surface roughness at the nanoscale.

Determine the thickness of adsorbed layers or films.

Investigate the early stages of film formation, such as the nucleation and growth of islands. nih.gov

Studies on other film-forming systems have shown that AFM can reveal how formulation components affect surface topography and mechanical properties like elasticity. nih.gov Similar studies on this compound films would provide critical insights into their physical characteristics and performance.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Diethyl [hydroxy(phenyl)methyl]phosphonate

Theoretical and Computational Chemistry Research on Diethyl Hydroxymethyl Phosphonate and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic structure, reactivity, and vibrational frequencies, by calculating the electron density.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.uschemicalbook.com

These studies establish a clear methodology: a smaller HOMO-LUMO gap is associated with greater chemical reactivity, as the energy required for electronic transitions is lower. biomedres.us

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Phosphonate (B1237965) Derivative (Note: Data for Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate, a derivative of the subject compound)

ParameterValue (eV)
EHOMO-5.871
ELUMO-2.266
Energy Gap (ΔE) 3.605

This table is populated with data from a study on a complex phosphonate derivative to illustrate the application of DFT in analyzing electronic properties. chemicalbook.com The values demonstrate how frontier orbital energies are calculated to predict reactivity.

Mulliken Charges and Molecular Electrostatic Potential (MEP) Distributions

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. sigmaaldrich.com The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nist.gov It is an invaluable tool for identifying the sites susceptible to electrophilic (positive potential, blue regions) and nucleophilic (negative potential, red regions) attacks. sigmaaldrich.comnist.gov

For thiazole (B1198619) derivatives, Mulliken charge calculations have shown that atoms with more negative charges are more likely to donate electrons, acting as centers for electrophilic attack. sigmaaldrich.com Conversely, atoms with the highest positive charges are identified as likely sites for nucleophilic attack. sigmaaldrich.com

The MEP map provides a more holistic view of reactivity. The red areas, indicating negative electrostatic potential, are typically found around electronegative atoms like oxygen and are associated with lone pairs of electrons. These regions are attractive to electrophiles. The blue areas, representing positive potential, are usually located around hydrogen atoms bonded to electronegative atoms and are susceptible to attack by nucleophiles. nist.gov For diethyl (hydroxymethyl)phosphonate, the oxygen atoms of the phosphoryl (P=O), ethoxy (P-O-C), and hydroxyl (-OH) groups would be expected to show negative potential, while the hydrogen of the hydroxyl group would exhibit a region of high positive potential.

Prediction of Reactivity and Reaction Pathways

The electronic properties calculated using DFT, such as the HOMO-LUMO gap and MEP maps, are instrumental in predicting a molecule's reactivity. A small HOMO-LUMO gap indicates that a molecule can be easily polarized and is thus more reactive. biomedres.us The MEP map directly visualizes the most probable regions for chemical reactions.

The synthesis of this compound itself is a well-established reaction pathway, typically the Pudovik or Abramov reaction. This involves the base-catalyzed addition of diethyl phosphite (B83602) to an aldehyde, in this case, formaldehyde (B43269). chemicalbook.com Computational studies can model such pathways to determine activation energies and transition states, confirming the most favorable reaction route.

Furthermore, this compound serves as a reactant in various other syntheses. Its hydroxyl group and the phosphonate moiety can participate in numerous transformations. For example, it is used to create α- and β-dialkoxyphosphoryl isothiocyanates and phosphonates with potential anti-HIV-1 activity. DFT calculations could be used to explore the mechanisms of these subsequent reactions, predicting their feasibility and identifying potential intermediates.

Comparison of Theoretical Vibrational Frequencies with Experimental Data

A powerful validation of computational methods is the comparison of calculated vibrational frequencies with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. DFT calculations can predict the vibrational modes of a molecule, which can then be matched to the absorption bands observed experimentally.

A detailed study on Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP), a very close analog of this compound, provides an excellent example. Researchers calculated the vibrational frequencies using DFT with the B3LYP method and a 6-31G(p,d) basis set. These theoretical values were then compared with experimental FT-IR and FT-Raman spectra, showing good agreement. Key vibrational modes such as O-H, C-H, P=O, and P-O-C stretching were assigned to specific bands.

The experimental gas-phase FT-IR spectrum for this compound is available from the NIST database and shows characteristic absorption bands. A theoretical analysis would be expected to reproduce these features.

Table 2: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Related Phosphonate (Note: Data is for the analog Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP) to demonstrate the comparison methodology)

AssignmentExperimental FT-IR (DHPMP)Theoretical DFT (DHPMP)
O-H Stretch32183225
C-H Stretch (Phenyl)30583065
C-H Stretch (Aliphatic)2800-29502900-3000
P=O Stretch12251230
P-O-C Stretch1020, 9701025, 975

This table illustrates the strong correlation typically found between experimental and DFT-calculated vibrational frequencies for a closely related compound. Such agreement validates the accuracy of the computational model.

Molecular Dynamics Simulations (MDS)

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MDS allows researchers to study the dynamic behavior of systems, such as the interaction and binding of a molecule to a surface.

Investigation of Adsorption Energies on Material Surfaces

MDS is particularly useful for investigating how molecules like this compound adsorb onto the surfaces of materials. This is relevant for applications such as corrosion inhibition, surface modification, and environmental remediation. Simulations can calculate the adsorption energy, which quantifies the strength of the interaction between the molecule and the surface.

Studies on other organophosphorus compounds have demonstrated the power of this approach. For example, MD simulations have been used to investigate the adsorption of phosphonates on mineral surfaces like smectite clays (B1170129) and diaspore. These simulations reveal the preferred orientation of the molecule on the surface, the specific atoms involved in binding (e.g., oxygen atoms from the phosphonate group interacting with metal ions on the surface), and the role of water molecules in the process.

The simulations can elucidate the nature of the binding forces, such as electrostatic interactions between the polar phosphonate group and charged sites on the surface, as well as hydrogen bonding involving the hydroxyl group. By calculating the interaction energies, researchers can predict how strongly this compound would bind to different materials, providing guidance for the development of new functional materials.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Recent computational studies on a series of α-hydroxyphosphonate derivatives, which share the core structure of this compound, have provided significant insights into their molecular interactions through Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) analyses. nih.govstackexchange.com These methods are crucial for understanding and visualizing the weak interactions that govern molecular recognition and stability.

NCI analysis is used to identify and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. stackexchange.com For derivatives like diethyl α-hydroxy phenyl phosphonate (DHPP), NCI analysis has been employed to understand their interaction with surfaces. The analysis generates scatter plots (often called RDG plots) where different types of interactions are represented by distinct colors: strong attractive interactions like hydrogen bonds appear in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. stackexchange.com Studies on these derivatives confirm that van der Waals forces and hydrogen bonding are critical in stabilizing molecular complexes. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds based on the properties of the electron density (ρ) at bond critical points (BCPs). stackexchange.com Key descriptors at a BCP include the electron density itself (ρb), its Laplacian (∇²ρb), and various energy densities. The values of these descriptors can elucidate the nature and strength of interactions. For the aforementioned α-hydroxyphosphonate derivatives, QTAIM analysis has been instrumental in evaluating the inhibitor-surface dynamics, complementing the findings from NCI analysis. stackexchange.com

A summary of the types of interactions typically identified by NCI analysis is provided in the table below.

Interaction TypeNCI-RDG Scatter Plot ColorDescription
Hydrogen BondingBlueStrong, attractive electrostatic interaction.
Van der Waals InteractionsGreenWeak, non-specific attractive or repulsive forces.
Steric RepulsionRedRepulsive forces that arise from overlapping electron clouds.

COSMO-RS (COSMO-based Segment Activity Coefficient) Studies for Solvation Properties

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful predictive model that combines quantum chemical calculations with statistical thermodynamics to determine the thermodynamic properties of fluids and their mixtures. joaquinbarroso.com It is particularly effective for predicting solvation properties, such as solubility and activity coefficients.

COSMO-RS studies have been performed on α-hydroxyphosphonate derivatives to understand their solvation behavior and charge distribution on the molecular surface. nih.gov This analysis generates a σ-profile, which is a histogram of the screening charge density on the surface of the molecule. The σ-profile provides a detailed picture of the molecule's polarity, identifying regions that are likely to act as hydrogen bond donors (positive σ values) or acceptors (negative σ values). This information is crucial for understanding how a molecule will interact with different solvents. For the studied α-hydroxyphosphonate derivatives, COSMO-RS analyses have confirmed favorable solvation behavior, which supports experimentally observed adsorption mechanisms on surfaces. nih.gov

The table below illustrates the general interpretation of σ-profile regions in COSMO-RS analysis.

σ-Profile Region (Charge Density)PolarityInteraction Tendency
Negative (e.g., < -0.01 e/Ų)HighHydrogen Bond Acceptor
Non-polar (e.g., -0.01 to +0.01 e/Ų)LowVan der Waals Interactions
Positive (e.g., > +0.01 e/Ų)HighHydrogen Bond Donor

Computational Studies on Excited States and Photophysical Properties of Derivatives

The calculation of absorption maxima (λabs) corresponds to the vertical excitation energy from the optimized ground-state geometry to an excited state, in accordance with the Franck-Condon principle. joaquinbarroso.com The emission maxima (λem) is calculated after optimizing the geometry of the first excited state (S1) to find its energy minimum. joaquinbarroso.comarxiv.org The difference between the absorption and emission energies is known as the Stokes shift. While TD-DFT is a widely used method for predicting these spectra, arxiv.orgarxiv.org specific λabs and λem data from such computational studies on derivatives of this compound were not found in the reviewed literature.

Excited-state geometry optimization provides the minimum energy structure on the excited-state potential energy surface. nih.govscm.com This allows for a detailed comparison of theoretical structural parameters (bond lengths, bond angles, and dihedral angles) between the ground state (S0) and the first excited state (S1). Such comparisons reveal how the molecular structure changes upon electronic excitation. Furthermore, by incorporating solvent models like the Polarizable Continuum Model (PCM) into the calculations, it is possible to determine how these structural parameters are affected by different solvent environments. arxiv.org This information is critical for understanding solvatochromism and the influence of the medium on photophysical processes. Despite the availability of these robust computational techniques, data tables containing theoretical structural data for this compound derivatives in various solvents are not available in the surveyed scientific publications.

Advanced Applications of Diethyl Hydroxymethyl Phosphonate in Specialized Organic Synthesis

Role as a Crucial Reagent in the Formation of Phosphonates and Other Phosphorus-Containing Compounds

Diethyl (hydroxymethyl)phosphonate is a key intermediate for the synthesis of a diverse range of phosphonates and other organophosphorus compounds. chemimpex.com Its inherent reactivity allows for modifications at the hydroxyl group, making it a valuable precursor. For instance, DHMP can be acylated to produce α-acyloxyphosphonates, a class of compounds investigated for their herbicidal activity. mdpi.comnih.gov The synthesis typically involves reacting DHMP with acyl chlorides, carboxylic acids, or anhydrides under various conditions. nih.gov

Furthermore, the hydroxyl group of DHMP can be protected, for example, by reacting it with dihydropyran to form a tetrahydropyranyl (THP) ether. orgsyn.org This protected form is useful in Wittig-Horner reactions for the synthesis of enol ethers, which are important intermediates in one-carbon homologations of carbonyl compounds. orgsyn.org The fundamental synthesis of DHMP itself often involves the Pudovik reaction, where diethyl phosphite (B83602) reacts with formaldehyde (B43269), typically in the presence of a base like triethylamine (B128534). orgsyn.orgchemicalbook.com This accessibility makes it a readily available starting material for more complex phosphorus-containing targets, including those with potential applications in medicinal chemistry and materials science. chemicalbook.comsigmaaldrich.com

Facilitation of Mitsunobu Reactions for Complex Molecule Construction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide variety of functional groups with a clean inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically employs a combination of a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wikipedia.org this compound can act as the alcohol component in this reaction, enabling the introduction of the phosphonate (B1237965) moiety into complex molecules under mild conditions. chemicalbook.comscientificlabs.co.uk

The general mechanism involves the activation of the alcohol by the TPP/DEAD system, forming a good leaving group that is subsequently displaced by a nucleophile in an SN2 fashion. organic-chemistry.orgwikipedia.org When DHMP is used as the alcohol, its hydroxyl group is activated, allowing for condensation with various acidic pronucleophiles (pKa < 15). researchgate.nettcichemicals.com This strategy has been employed in the synthesis of nucleoside 5'-H-phosphonates, where suitably protected nucleosides are reacted with phosphonic acid in the presence of DEAD and TPP. umich.edu This demonstrates the utility of DHMP in the Mitsunobu reaction for constructing molecules with significant biological interest. umich.edu The reaction's stereospecificity and mild conditions make it particularly valuable for the synthesis of chiral phosphonates and other intricate molecular architectures. organic-chemistry.org

Synthesis of α and β-Dialkoxyphosphoryl Isothiocyanates

This compound serves as a key reactant in the synthesis of α- and β-dialkoxyphosphoryl isothiocyanates, which are classes of compounds that have been investigated for their antiproliferative activities. mdpi.comchemicalbook.comsigmaaldrich.com The synthesis of these isothiocyanates leverages the reactivity of the hydroxyl group in DHMP.

For the synthesis of α-thiocarbamoyloxyphosphonates, α-hydroxyphosphonates like DHMP can be reacted with isothiocyanates. mdpi.com The reaction can be promoted by a base, such as sodium methoxide, to achieve good yields under mild conditions. mdpi.com The general approach involves the nucleophilic attack of the hydroxyl group of DHMP on the electrophilic carbon of the isothiocyanate.

The synthesis of these derivatives highlights the utility of DHMP as a versatile building block for creating structurally novel organophosphorus compounds with potential biological applications. chemicalbook.comsigmaaldrich.com

Table 1: Synthesis of α-Thiocarbamoyloxyphosphonates

Reactants Catalyst Product Yield Reference
α-Hydroxyphosphonates (e.g., DHMP), Isothiocyanates Sodium Methoxide (15 mol%) α-Thiocarbamoyloxyphosphonates 74-90% mdpi.com
α-Hydroxyphosphonates (e.g., DHMP), Isothiocyanates None α-Thiocarbamoyloxyphosphonates 20-30% mdpi.com

Precursor for Dendritic Polyglycerol Anions for L-Selectin Inhibition

This compound is a precursor for creating functionalized molecules used in advanced biomedical applications, specifically in the synthesis of dendritic polyglycerol anions that act as L-selectin inhibitors. chemicalbook.comsigmaaldrich.com L-selectin is a cell adhesion molecule that plays a crucial role in inflammatory responses by mediating leukocyte migration. pnas.orgnih.gov Inhibiting L-selectin is a therapeutic strategy for treating inflammatory diseases. pnas.orgnih.gov

The synthesis of these dendritic polyglycerol anions involves modifying a dendritic polyglycerol scaffold with various anionic groups. nih.govacs.org One approach utilizes the Huisgen-Sharpless-Meldal 1,3-dipolar cycloaddition ("click chemistry") to attach alkyne-functionalized anions to a polyglycerolazide precursor. nih.govacs.org An alkyne-functionalized phosphonate, which can be derived from DHMP, is one of the key components in this process.

Research has shown that the resulting dendritic polyglycerol phosphonates exhibit inhibitory activity against L-selectin. nih.govacs.orgacs.org The efficiency of inhibition varies with the type of anionic group, with phosphonates showing significant activity. acs.orgacs.org These highly functionalized macromolecules mimic natural ligands and operate through a multivalent binding mechanism, demonstrating the importance of DHMP derivatives in developing novel polymer therapeutics for inflammatory conditions. pnas.orgnih.gov

Table 2: L-Selectin Inhibition Efficiency of Dendritic Polyanions

Anionic Group Inhibition Efficiency Ranking Reference
Carboxylate Lowest acs.orgacs.org
Phosphate (B84403) Low acs.orgacs.org
Phosphonate Moderate (≈ Sulfonate) acs.orgacs.org
Bisphosphonate High acs.orgacs.org
Sulfate Highest acs.orgacs.org

Monomer in Polymer Chemistry: Homo- and Copolymers of Phosphonated Norbornenes

In the field of polymer chemistry, this compound is utilized as a starting material for the synthesis of phosphonated norbornene monomers. chemicalbook.comsigmaaldrich.com These monomers can then be polymerized to form homo- and copolymers with unique properties, such as enhanced thermal stability and flame retardancy. nih.gov The incorporation of phosphorus-containing groups, like phosphonates, into polymer backbones is a well-known strategy to improve these characteristics.

The synthesis of these polymers often proceeds via Ring-Opening Metathesis Polymerization (ROMP) using catalysts like Grubbs' catalyst, or through vinyl-addition polymerization. nih.govnih.gov For instance, phosphonate-substituted exo-oxanorbornene imide monomers have been used to create block copolymers via ROMP. nih.gov These resulting polymers can have high molecular weights and low polydispersity. nih.gov

The properties of the final polymers, such as solubility and mechanical strength, can be tuned by creating copolymers, for example, by polymerizing the phosphonated norbornene monomer with other monomers like ethylene (B1197577) or methyl acrylate (B77674). rsc.orgmdpi.com Research has demonstrated the synthesis of high-molecular-weight homopolymers of bromoalkyl norbornenes, which can serve as precursors for anion exchange membranes. nih.gov Similarly, copolymers of norbornene and methyl acrylate have been successfully synthesized using nickel catalysts. mdpi.com The versatility of DHMP as a precursor to these specialized monomers makes it a valuable compound for developing advanced polymer materials. nih.govresearchgate.net

Table 3: Examples of Polymerization involving Phosphonated or Functionalized Norbornenes

Polymer Type Monomers Polymerization Method Catalyst Key Findings Reference
Block Copolymer Phosphonate- and Carborane-containing oxanorbornene imides ROMP Grubbs' 3rd Gen. High molecular weight (Mn ~50,000 g/mol ), low polydispersity (Đ = 1.03–1.08) nih.gov
Homopolymer Bromoalkyl norbornenes Vinyl-addition Pd-catalysts with N-heterocyclic carbene ligands High molecular weight homopolymers (Mn > 10^6) with good film-forming properties nih.gov
Copolymer Norbornene, Ethylene Copolymerization Phosphine-sulfonate nickel complexes Good activity with up to 10.1% norbornene incorporation rsc.org
Copolymer Norbornene, Methyl Acrylate Copolymerization Nickel complexes with 2-(diarylphosphino)-N-phenylbenzenamine ligands High molecular weight copolymers (Mn up to 6.20 × 10^4 g mol−1) with 3-6 mol% MA content mdpi.com

Research in Biological and Medicinal Chemistry Utilizing Diethyl Hydroxymethyl Phosphonate

Enzyme Inhibition Studies

The structural similarity of phosphonates to natural phosphate-containing substrates allows them to act as inhibitors for enzymes that process these substrates. Diethyl (hydroxymethyl)phosphonate, often through its de-esterified form, hydroxymethylphosphonate (HMP), is integral to the study and development of such inhibitors.

Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond, making them resistant to hydrolysis compared to phosphate (B84403) esters. illinois.edu Bacteria have evolved specific enzymatic pathways to metabolize these compounds. nih.gov

A key enzyme in phosphonate (B1237965) biosynthesis is 2-hydroxyethylphosphonate dioxygenase (HEPD), which catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into hydroxymethylphosphonate (HMP) and formate. nih.govnih.gov This reaction is a crucial step in the biosynthesis of phosphinothricin, a natural product used as a commercial herbicide. nih.gov The enzyme requires only ferrous iron and molecular oxygen for its activity. nih.gov While HMP is the product of the HEPD-catalyzed reaction, it can also serve as a substrate for further enzymatic oxidation, as demonstrated by Michaelis-Menten kinetic studies. acs.org Another enzyme, methylphosphonate (B1257008) synthase (MPnS), also utilizes 2-HEP as a substrate to produce methylphosphonate, highlighting a key branching point in phosphonate metabolism where different enzymes dictate the final product from a common intermediate. illinois.edu

The study of these enzymatic transformations, where hydroxymethylphosphonate is a central product or subsequent substrate, is fundamental to understanding microbial phosphonate metabolism and provides insights for designing enzyme inhibitors or novel biosynthetic pathways.

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. caymanchem.comnih.gov Overactivity of FBPase is linked to hyperglycemia in type 2 diabetes, making it an attractive target for therapeutic inhibitors. nih.govnih.govnih.gov Phosphonic acid-containing compounds are a significant class of FBPase inhibitors, acting as mimics of the natural allosteric inhibitor AMP. nih.govresearchgate.net

This compound is used as a reactant in the synthesis of phosphonic acid-containing thiazoles that are investigated for FBPase inhibition. sigmaaldrich.comchemicalbook.com A notable example of a potent phosphonate-based FBPase inhibitor is MB05032, which inhibits human liver FBPase with significantly greater potency than the natural inhibitor, AMP. nih.gov Like AMP, MB05032 binds to the allosteric site of the enzyme. nih.govresearchgate.net The development of such potent and specific FBPase inhibitors represents a promising approach for managing type 2 diabetes by controlling excessive glucose production. nih.govnih.gov

Table 1: Inhibition of FBPase by Various Compounds
InhibitorEnzyme SourceIC₅₀ ValueReference
MB05032Human Liver FBPase16 nM nih.govmedchemexpress.com
AMP (natural inhibitor)Human Liver FBPase1 µM nih.gov
ZMPHuman Liver FBPase12 µM nih.gov
FBPase-1 Inhibitor (benzoxazolo-sulfonamide)Human FBPase-13.4 µM caymanchem.com
Compound 16 (2-methylbutyryl functionality)Human FBPase6.0 µM nih.gov
(+)-Usnic acidHuman FBPase371 µM nih.gov

The enzymatic conversion of 2-hydroxyethylphosphonate (2-HEP) to hydroxymethylphosphonate (HMP) by HEPD presents a unique stereochemical puzzle. nih.govacs.orgnih.gov Investigations using stereoselectively labeled substrates have revealed that while the reaction involves the specific removal of the pro-S hydrogen atom at the C2 position of 2-HEP, there is a surprising and complete loss of stereochemical information at the C1 position during the transformation to HMP. nih.govacs.orgnih.gov

This finding was critical as it required a re-evaluation of previously proposed mechanisms for the HEPD enzyme. nih.govnih.gov Experiments comparing the oxidation of authentic (R)- and (S)-deuterium-labeled HMP confirmed that the stereochemical integrity at C1 of the substrate is lost during the reaction. acs.org This has led to new mechanistic hypotheses, including a potential radical rebound-type mechanism, to explain how the stereochemical information is scrambled. nih.gov Hydroxymethylphosphonate (also known as Phosphonomethanol) is a key compound used in these stereochemical investigations. pharmaffiliates.com

Antiviral Agent Development

The C-P bond in phosphonates is resistant to enzymatic cleavage by phosphatases, making them excellent and stable mimics of nucleoside monophosphates. cardiff.ac.uk This property allows them to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogue drugs. cardiff.ac.uk this compound serves as a crucial building block in the synthesis of several potent antiviral agents. sigmaaldrich.comchemicalbook.comnih.gov

This compound is a key intermediate in the chemical synthesis of acyclic nucleoside phosphonates (ANPs), a class of drugs with significant activity against viruses like HIV and Hepatitis B Virus (HBV). nih.govnbinno.com It is used as a reactant for creating phosphonates with anti-HIV-1 activity. sigmaaldrich.comchemicalbook.com

Specifically, it is employed in the synthesis of adefovir (B194249) (PMEA) and tenofovir (B777) (PMPA), two prominent nucleotide reverse transcriptase inhibitors. nih.govnbinno.comnih.gov One synthetic route involves the reaction of diethyl hydroxymethylphosphonate with an appropriate purine (B94841) derivative to construct the final acyclic nucleoside phosphonate structure. nih.gov The commercial availability of this compound makes this a favorable synthetic strategy. nih.gov These drugs are cornerstones in the combination antiretroviral therapy (cART) used to manage HIV infections and are also used for treating chronic hepatitis B. nih.govnih.govaidsmap.com

A major challenge with phosphonate-based drugs is their poor oral bioavailability. The phosphonic acid group is typically deprotonated and negatively charged at physiological pH, which severely limits its ability to cross cell membranes. cardiff.ac.ukfrontiersin.org To overcome this limitation, phosphonates are often converted into neutral prodrug forms. nih.govnih.gov These prodrugs are designed to be absorbed systemically and then cleaved by enzymes in the body to release the active phosphonate drug at the target site. nih.gov

Common prodrug strategies involve masking the phosphonate group with ester moieties, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) groups. nih.govacs.org For example, tenofovir is administered as the bis-(POC) prodrug, tenofovir disoproxil fumarate (B1241708) (TDF), and adefovir is administered as the bis-(POM) prodrug, adefovir dipivoxil. cardiff.ac.ukacs.org These modifications significantly increase oral absorption and tissue permeability. nih.gov Research has shown that the di-POM prodrug of PMEA (adefovir) displayed more than double the oral bioavailability in rats compared to the parent phosphonic acid. nih.gov Other approaches, such as alkoxyalkyl esters and peptidomimetics, have also been developed, with some showing up to an eight-fold increase in bioavailability over the parent phosphonate. nih.govnih.gov The development of these prodrugs has been crucial for the successful clinical application of phosphonate antivirals for treating chronic diseases like HIV and hepatitis. cardiff.ac.uk

Table 2: Examples of Phosphonate Antiviral Drugs and Their Prodrugs
Parent DrugProdrug NameProdrug MoietyTarget VirusReference
Tenofovir (PMPA)Tenofovir Disoproxil Fumarate (TDF)bis-(isopropoxycarbonyloxymethyl) [bis-(POC)]HIV, HBV cardiff.ac.uknih.govnih.gov
Adefovir (PMEA)Adefovir Dipivoxilbis-(pivaloyloxymethyl) [bis-(POM)]HBV, formerly HIV cardiff.ac.uknih.govacs.org
Cidofovir (HPMPC)Brincidofovir (CMX001)Hexadecyloxypropyl (HDP)dsDNA viruses (e.g., Poxvirus, CMV) nih.gov
FosfomycinAcyloxyalkyl estersAcyloxyalkylBacteria (Antibiotic) nih.gov

Antiproliferative and Anticancer Activity Studies

This compound serves as a crucial reactant in the synthesis of various derivatives that have been investigated for their potential as antiproliferative and anticancer agents. chemicalbook.com While the compound itself is primarily a building block, its derivatives, including α- and β-dialkoxyphosphoryl isothiocyanates, α-hydroxyphosphonates, and α-aminophosphonates, have shown notable activity in cancer research. chemicalbook.comnih.gov The structural modifications enabled by this versatile reagent allow for the generation of a diverse range of compounds with potential therapeutic applications. chemimpex.com

Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

Derivatives synthesized from this compound have demonstrated cytotoxic effects against a variety of human cancer cell lines. For instance, acylated α-hydroxy-benzylphosphonates have been tested against multiple tumor cell lines, including those from breast, skin, prostate, colon, and lung carcinomas, as well as melanoma and Kaposi's sarcoma. nih.gov The specific cytotoxic impact often depends on the cell type and the chemical structure of the derivative. nih.gov

In other studies, newly synthesized phosphonate derivatives containing a dipeptide have shown inhibitory effects on human lung cancer cells (A-549) and human esophageal cancer cells (EC-109). ciac.jl.cn Furthermore, functionalized 2-amino-4H-1-benzopyran-4-yl phosphonate scaffolds have been screened for their anticancer activity against human prostate cancer (DU-145), breast cancer (MCF-7), and lung cancer (A549) cell lines using the MTT assay. tandfonline.com

Inhibition of Cell Proliferation by Derivatives

The antiproliferative activity of these derivatives is marked by their ability to inhibit cancer cell growth and proliferation. Histone deacetylase inhibitors (HDACIs), a class of compounds that can be synthesized using phosphonate chemistry, are known to inhibit cancer cell proliferation, stimulate apoptosis, and induce cell cycle arrest. nih.gov For example, the HDACI suberoylanilide hydroxamic acid (SAHA) has been shown to inhibit the growth of pancreatic cancer cell lines in a dose-dependent manner. nih.gov This inhibition is associated with the induction of apoptosis and cell cycle arrest, demonstrating a clear block on cell proliferation. nih.gov Similarly, phosphonate derivatives have been found to significantly inhibit the proliferation of HL-60 cells, a human promyelocytic leukemia cell line. researchgate.net

Novel (2-amino-4H-chromen-4-yl)phosphonates with Anticancer Activity

A significant area of research has focused on the synthesis and anticancer properties of (2-amino-4H-chromen-4-yl)phosphonates. These compounds can be synthesized through a one-pot, multi-component reaction of salicylaldehydes, malononitrile, and dialkylphosphites. nih.gov Several derivatives within this class have exhibited promising anticancer activity. tandfonline.comnih.gov

For example, diethyl 2-amino-3-cyano-4H-chromen-4-ylphosphonate and diethyl 2-amino-6-bromo-3-cyano-4H-chromen-4-ylphosphonate have shown notable activity against adenocarcinomic human alveolar basal epithelial (A549) and human epidermoid cancer (KB) cell lines. nih.gov Another study identified compounds 4a, 4j, 4k, and 4l from a series of 2-amino-4H-1-benzopyran-4-yl phosphonate derivatives as having promising anticancer activity against human prostate (DU-145), breast (MCF-7), and lung (A549) cancer cell lines. tandfonline.com

Table 1: Anticancer Activity of Selected (2-amino-4H-chromen-4-yl)phosphonate Derivatives

CompoundTarget Cancer Cell LinesObserved ActivityReference
Diethyl 2-amino-3-cyano-4H-chromen-4-ylphosphonateA549 (adenocarcinomic human alveolar basal epithelial), KB (human epidermoid cancer)Promising anticancer activity nih.gov
Diethyl 2-amino-6-bromo-3-cyano-4H-chromen-4-ylphosphonateA549, KBPromising anticancer activity nih.gov
Compound 4a (a 2-amino-4H-1-benzopyran-4-yl phosphonate derivative)DU-145 (human prostate cancer), MCF-7 (human breast cancer), A549 (human lung cancer)Promising anticancer activity tandfonline.com
Compound 4j (a 2-amino-4H-1-benzopyran-4-yl phosphonate derivative)DU-145, MCF-7, A549Promising anticancer activity tandfonline.com
Compound 4k (a 2-amino-4H-1-benzopyran-4-yl phosphonate derivative)DU-145, MCF-7, A549Promising anticancer activity tandfonline.com
Compound 4l (a 2-amino-4H-1-benzopyran-4-yl phosphonate derivative)DU-145, MCF-7, A549Promising anticancer activity tandfonline.com

Research into Phosphonate Metabolism in Biochemical Systems

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by phosphatases. nih.gov However, various microorganisms have evolved specific enzymatic pathways to metabolize these compounds and utilize them as a phosphorus source. wikipedia.org The study of these metabolic pathways is crucial for understanding the fate of phosphonate-based compounds in biological systems.

Key enzymes involved in phosphonate degradation include:

C-P lyase: A complex enzyme system found in bacteria that can cleave the C-P bond in a wide range of phosphonates. nih.govmsu.ru

Phosphonatases (e.g., phosphonoacetaldehyde (B103672) hydrolase): These enzymes catalyze the hydrolysis of specific phosphonates, such as phosphonoacetaldehyde, to yield an aldehyde and orthophosphate. msu.ru

Oxidative pathway enzymes (PhnY and PhnZ): An alternative pathway discovered in marine bacteria involves the hydroxylation of the phosphonate at the carbon adjacent to the phosphorus, followed by oxidative cleavage of the C-P bond. nih.gov

Understanding these metabolic routes is essential for the design of phosphonate-based drugs, as the stability of the C-P bond can influence their mechanism of action and bioavailability. nih.gov

Building Block for Compounds Targeting Neurological Disorders

The utility of this compound extends to the synthesis of compounds aimed at treating neurological disorders. chemimpex.com Phosphonates serve as non-hydrolyzable mimics of phosphates and are used to design inhibitors for enzymes involved in various metabolic processes, including those relevant to neurological conditions. nih.gov

A notable example is the development of inhibitors for glutamate (B1630785) carboxypeptidase II, an enzyme implicated in neurological disorders caused by glutamatergic excitotoxicity. nih.gov Phosphonate-based compounds like 2-(phosphonomethyl)pentanedioic acid (2-PMPA) have shown efficacy in preclinical models of these disorders. nih.gov The highly polar nature of phosphonates can limit their bioavailability, leading to research into prodrug strategies to improve their delivery to the central nervous system. nih.govnih.gov This highlights the role of phosphonate building blocks in the ongoing search for effective treatments for complex neurological diseases.

Research on Diethyl Hydroxymethyl Phosphonate in Material Science and Polymer Chemistry

Flame Retardancy Research

Diethyl (hydroxymethyl)phosphonate and its derivatives are significant in the field of flame retardancy. The phosphorus element within the phosphonate (B1237965) group is key to imparting fire-resistant properties to various polymeric materials.

Mechanism of Action of Phosphonate Groups in Polymeric Materials

Phosphorus-based flame retardants, including phosphonates, operate through mechanisms in both the gas phase and the condensed (solid) phase to inhibit or suppress combustion. specialchem.com

In the condensed phase , the primary mechanism involves the promotion of char formation. specialchem.com During thermal decomposition, phosphonates can act as acid precursors, breaking down to form phosphoric acid substances. google.com This acid catalyzes the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, insulating layer of char on the material's surface. specialchem.comamfine.com This char layer serves multiple functions: it acts as a physical barrier, shielding the underlying polymer from the heat of the flame, and it limits the diffusion of oxygen to the polymer and the escape of flammable volatile gases produced by pyrolysis. specialchem.comgoogle.com

Enhancement of Thermal Stability and Reduction of Flammability in Polymers (e.g., Polyacrylonitrile)

The incorporation of phosphonate groups into polymer structures has been shown to enhance thermal stability and reduce flammability. A notable example is the modification of polyacrylonitrile (B21495) (PAN). In one study, phosphonate-containing acrylic comonomers, specifically diethyl(acryloyloxymethyl)phosphonate (DEAMP) and diethyl(1-acryloyloxyethyl)phosphonate (DE1AEP), were copolymerized with acrylonitrile. sigmaaldrich.com

The resulting modified PAN polymers demonstrated improved flame-retardant characteristics. sigmaaldrich.com Thermo-analytical techniques revealed that the predominant mode of action for these covalently-bound phosphonate groups was in the condensed phase, promoting char formation and thus limiting the fuel available for combustion. sigmaaldrich.com Similarly, copolymers of methyl methacrylate (B99206) (MMA) and diethyl(methacryloyloxymethyl)phosphonate (DEMMP) showed significant flame retardancy compared to pure PMMA, acting through both condensed-phase charring and vapor-phase flame inhibition. foremost-chem.com This chemical modification approach can be more effective than simply blending additives, as it prevents migration and ensures permanent integration of the flame-retardant moiety into the polymer matrix. specialchem.com

Studies on Triazine-Phosphonate Derivatives as Flame Retardants

Combining a phosphonate group with a nitrogen-containing triazine ring creates a synergistic flame-retardant system. kanademy.comgalatachemicals.commdpi.com These triazine-phosphonate derivatives have proven to be highly effective flame retardants, particularly for cellulosic materials like cotton and for polymers such as polyurethane foams. kanademy.comresearchgate.net

The mechanism of these derivatives is multifaceted. The phosphorus component primarily acts in the condensed phase, promoting char formation as described previously. kanademy.com The nitrogen-containing triazine ring contributes by releasing non-flammable gases (like N₂, CO, and water) upon decomposition at high temperatures. kanademy.com This release of inert gases dilutes the concentration of flammable volatiles and oxygen in the gas phase, further suppressing combustion. google.com Some triazine derivatives also exhibit a spumescent property, creating an expanded, insulating foam-like char that is highly effective at protecting the underlying material from heat. kanademy.com Research using techniques like thermogravimetric analysis (TGA) and infrared spectroscopy has helped to elucidate these complex thermal degradation pathways. galatachemicals.commdpi.com

Applications as a Stabilizer in Polyvinyl Chloride (PVC) Products

Polyvinyl chloride (PVC) is inherently thermally unstable at the high temperatures required for its processing. specialchem.com The degradation process involves the elimination of hydrogen chloride (HCl), known as dehydrochlorination, which is autocatalytic and leads to discoloration and loss of mechanical properties. specialchem.comacademicjournals.org To counteract this, heat stabilizers are essential additives in PVC formulations. specialchem.com

The primary functions of a heat stabilizer are to neutralize the released HCl, replace the unstable chlorine atoms (like allylic chlorides) in the polymer chain, and prevent oxidation. specialchem.com While various metal-based compounds (e.g., lead salts, organotins, calcium/zinc soaps) are common primary stabilizers, organophosphorus compounds play a crucial role as secondary or co-stabilizers. specialchem.comresearchgate.net

Specifically, organic phosphites (esters of phosphorous acid, P(OR)₃) are widely used in PVC, often in synergy with mixed-metal stabilizers. amfine.comkanademy.comgalatachemicals.com Their mechanism is multifunctional: they can scavenge HCl, and their Lewis base character allows them to neutralize Lewis acids like ZnCl₂ that can accelerate degradation. kanademy.com Furthermore, phosphites can displace labile chlorine atoms on the PVC backbone via a Michaelis–Arbuzov type reaction, preventing the initiation of dehydrochlorination. kanademy.com While this compound is an organophosphorus compound, it is a phosphonate (an ester of phosphonic acid), and the literature on PVC stabilization specifically highlights the utility of phosphites as the effective co-stabilizers. kanademy.com

Formulation of Adhesives and Lubricants

The chemical properties of the phosphonate group lend themselves to applications in specialized adhesives and as lubricant additives.

In the field of adhesives , phosphonate-containing molecules have been researched as powerful additives, particularly for biomedical applications. Studies have shown that adding phospho-amino acid analogues to calcium phosphate (B84403) cements (CPCs) can dramatically increase their adhesive strength to native tissues. mdpi.comresearchgate.net The phosphonate group is crucial in this process, acting as a calcium-binding motif that helps template the nucleation of the inorganic cement structure and creates a strong interface between the biomaterial and the tissue. mdpi.comresearchgate.net This demonstrates the potential of the phosphonate functional group to mediate strong adhesion at material interfaces. General-purpose hydroxymethyl phosphonates are also cited for their use in adhesive formulations.

In lubricant formulations, phosphonates are used as anti-wear and extreme-pressure additives. kanademy.com The phosphorus in the molecule helps to form a protective tribofilm on metal surfaces during friction. kanademy.com This film minimizes direct metal-to-metal contact, reducing wear and improving the lubricant's performance under high loads. kanademy.com Research has demonstrated that biobased phosphonates derived from vegetable oils can exhibit friction and wear properties that are comparable or superior to conventional petroleum-based additives. kanademy.com Patents also describe additives for lubricants made by reacting phosphonates with other organic molecules to improve frictional characteristics and reduce noise and corrosion. goldstab.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 3084-40-0 foremost-chem.comwikipedia.org
Molecular Formula C₅H₁₃O₄P foremost-chem.comwikipedia.org
Molecular Weight 168.13 g/mol foremost-chem.comwikipedia.org
Appearance Colorless to almost colorless liquid sigmaaldrich.com
Density 1.14 g/mL at 25 °C foremost-chem.com
Boiling Point 124-126 °C at 3 mmHg foremost-chem.com
Refractive Index n20/D 1.444 foremost-chem.com
Synonyms (Hydroxymethyl)phosphonic acid diethyl ester, Diethyl phosphonomethanol foremost-chem.com

Table 2: Summary of Research Findings on Phosphonate Flame Retardants

Research AreaPolymer System(s)Key FindingsMechanism(s)Source(s)
Phosphonate Action General PolymersActs as an acid precursor, promotes char formation, and releases volatile phosphorus radicals.Condensed & Gas Phase specialchem.comgoogle.com
Thermal Stability Polyacrylonitrile (PAN)Covalent incorporation of phosphonate groups improves thermal stability and flame retardancy.Primarily Condensed Phase sigmaaldrich.com
Triazine-Phosphonate Synergy Cotton, PolyurethaneCombination of phosphorus and nitrogen provides a synergistic flame-retardant effect.Condensed & Gas Phase kanademy.comresearchgate.net

Q & A

Basic: What are the key physical and chemical properties of Diethyl (hydroxymethyl)phosphonate, and how do they influence experimental design?

Answer:
this compound (CAS 3084-40-0) is a colorless to pale yellow viscous liquid with a molecular formula of C₅H₁₃O₄P (MW: 168.13 g/mol). Key properties include:

PropertyValueReference
Density1.14 g/mL at 25°C
Boiling Point124–126°C at 3 mmHg
Refractive Indexn²⁰/D 1.444
Flash Point>230°F (>110°C)
SolubilityMiscible in polar solvents (e.g., ethanol, DMF)

These properties guide experimental design:

  • Low boiling point necessitates reduced-pressure distillation for purification.
  • High density impacts solvent layering in extraction protocols.
  • Hygroscopicity (storage at 0–10°C under inert gas) requires anhydrous handling to prevent hydrolysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
The compound is classified as Skin Irritant (H315) and Eye Irritant (H319) . Key protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage: Inert atmosphere (N₂/Ar), away from oxidizers and moisture .

First Aid:

  • Skin contact: Wash with soap/water for 15 minutes .
  • Eye exposure: Rinse with water for 15 minutes; seek medical attention .

Advanced: How can ³¹P NMR spectroscopy be optimized to confirm the structure and purity of this compound derivatives?

Answer:
³¹P NMR is critical for analyzing phosphonate derivatives. Key steps:

Sample Preparation: Dissolve in deuterated solvents (e.g., CDCl₃) with 10% w/v concentration .

Decoupling: Apply ¹H decoupling to simplify spectra (e.g., observe singlets instead of split peaks) .

Chemical Shift Ranges:

Phosphonate Typeδ (ppm) Range
Dialkyl phosphonates15–25
Hydroxymethyl-substituted18–22

For this compound, expect a singlet near δ 20 ppm. Compare with reference spectra (e.g., diethyl phosphonate at δ 18 ppm) to confirm purity and detect impurities like unreacted starting materials .

Advanced: What role does this compound play in transition-metal-free C–C bond formation reactions?

Answer:
The compound serves as a hydroxymethylating agent in reactions such as:

  • Mitsunobu Reactions: Transfers the hydroxymethyl group to alcohols via DEAD/DIAD and triphenylphosphine .
  • Visible-Light-Promoted Coupling: Participates in aryl halide activation under base/light conditions to form biaryl phosphonates (e.g., diethyl (4-formylphenyl)phosphonate) .

Methodological Tip:

  • Use 10 mol% triethylamine as a base to enhance reaction efficiency in microfluidic reactors (yield >85%) .
  • Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .

Advanced: How can catalytic efficiency be evaluated in the synthesis of this compound derivatives?

Answer:
Case Study: Synthesis of diethyl (hydroxy(phenyl)methyl)phosphonate :

  • Catalyst Screening: Compare turnover frequency (TOF) and yield across catalysts (e.g., NaHCO₃ vs. K₃PO₄).

  • Conditions: 24-hour reaction at 80°C in DMF; isolate via flash chromatography .

  • Data Analysis:

    CatalystYield (%)TOF (h⁻¹)
    NaHCO₃783.25
    K₃PO₄923.83

Optimization Strategy:

  • Increase catalyst loading to 15 mol% if side reactions (e.g., hydrolysis) dominate .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Antiviral Agents: Synthesize phosphonate prodrugs with anti-HIV-1 activity (e.g., Tenofovir analogs) .
  • Enzyme Inhibitors: Design FBPase inhibitors via thiazole-phosphonate hybrids .
  • Dendritic Polymers: Construct polyglycerol anions for L-selectin inhibition .

Synthetic Example:

  • Couple with isothiocyanates to form α/β-dialkoxyphosphoryl derivatives for cytotoxicity screening .

Advanced: How do conflicting literature data on reaction yields with this compound arise, and how can they be resolved?

Answer:
Common Contradictions:

  • Discrepancies in Mitsunobu reaction yields (50–90%) due to:
    • Moisture Sensitivity: Trace water hydrolyzes intermediates; use molecular sieves .
    • Solvent Purity: Replace technical-grade DMF with anhydrous, amine-free grades .

Resolution Strategy:

  • Replicate conditions from high-yield protocols (e.g., 24-hour reflux in THF with 1.2 eq. DIAD) .
  • Validate purity via ¹H NMR (absence of δ 1.2 ppm, indicating residual ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.